2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride
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Overview
Description
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or ethoxy derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine and antitussive agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an antagonist or inhibitor, blocking the activity of certain receptors or enzymes. This interaction can lead to various physiological effects, including antihistamine and antitussive activities .
Comparison with Similar Compounds
Similar Compounds
Cloperastine: An antitussive and antihistamine compound with a similar structure.
Dimemorfan: Another antitussive agent with structural similarities.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Uniqueness
2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H17Cl2NO |
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Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
URJTWGTZXHSODK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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